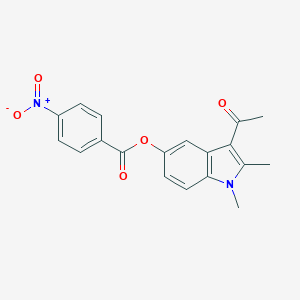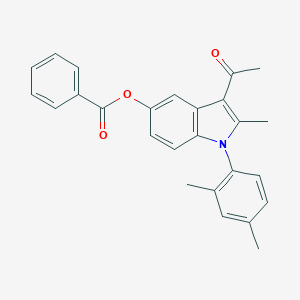![molecular formula C19H19NO3S B378380 ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-83-5](/img/structure/B378380.png)
ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CCT018159, is a novel compound that has gained considerable attention in the field of medicinal chemistry. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the inhibition of a protein kinase called casein kinase 1 epsilon (CK1ε). CK1ε is involved in various cellular processes, including cell division and DNA repair. Inhibition of CK1ε by this compound results in the activation of the tumor suppressor protein p53, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. In inflammatory cells, this compound inhibits the production of inflammatory cytokines, resulting in the reduction of inflammation. This compound has also been shown to have a neuroprotective effect by inhibiting the aggregation of tau protein, which is involved in the development of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical studies and has shown promising results in the treatment of various diseases. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
For the study of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate include the development of more potent and selective inhibitors, investigation of its potential therapeutic applications in other diseases, and the development of more effective delivery systems.
合成法
The synthesis of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-1-(cinnamoylamino)-4,5-dihydro-1H-cyclopenta[b]thiophene-3-carboxylic acid with ethyl alcohol in the presence of a base such as potassium hydroxide. This results in the formation of this compound. The final product is obtained by purifying the crude product using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and anti-cancer properties. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potent anti-inflammatory effects in animal models of inflammation.
特性
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZUTZAYEOUVEA-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(4-bromophenyl)methylidene]-4-tert-butyl-1-[1-(diphenylmethyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B378297.png)
![3-(2-Chloro-8-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378298.png)

![3-(2-Chloro-6-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378305.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B378307.png)
![5-(4-Bromo-phenyl)-2-p-tolyl-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378309.png)
![3-Tert-butyl-1-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B378310.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B378314.png)
![1-(4-chlorophenyl)-2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}vinyl 4-chlorobenzoate](/img/structure/B378315.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B378316.png)
![2-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B378317.png)


![ethyl 2-({2-[([1,1'-biphenyl]-4-ylcarbonyl)oxy]-5-bromobenzylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378321.png)